Cas no 1117-66-4 (Ethyl 7-aminoheptanoate)
Ethyl 7-aminoheptanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7-aminoheptanoate
- 7-AMINO-HEPTANOIC ACID HCL
- Heptanoic acid,7-amino-, ethyl ester
- 7-aminoheptanoic acid benzyl ester
- 7-amino-heptanoic acid benzyl ester
- 7-aminoheptanoic acid ethyl ester
- 7-amino-heptanoic acid ethyl ester
- 7-Amino-heptansaeure-aethylester
- 7-Aminoheptansaeurebenzylester
- 7-Aminoheptansaeure-ethylester
- CTK2A7432
- Heptanoic acid, 7-amino-, phenylmethyl ester
- SureCN5142251
- NCGC00333399-01
- AB00172774-04
- AM82451
- ethyl-7-aminoheptanoate
- FT-0658749
- SCHEMBL1471510
- EN300-58179
- A802409
- BAA11766
- 7-AMINO-HEPTANOIC ACID HCL ,98.0+per cent
- AKOS009265702
- Heptanoic acid, 7-amino-, ethyl ester
- 1117-66-4
- DTXSID701288165
- CS-0299111
- AB00172774-02
- 7-AMINO-HEPTANOIC ACID HCL ,98.0+%
- DB-060124
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- Inchi: 1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3
- InChI Key: VBPPJUXIEMSWDT-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCCCN)=O
Computed Properties
- Exact Mass: 173.14167
- Monoisotopic Mass: 173.141578849 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 173.25
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
Ethyl 7-aminoheptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244601-5g |
Ethyl 7-aminoheptanoate |
1117-66-4 | 95% | 5g |
$634 | 2021-06-09 | |
| Chemenu | CM244601-5g |
Ethyl 7-aminoheptanoate |
1117-66-4 | 95% | 5g |
$634 | 2023-02-19 | |
| Enamine | EN300-58179-0.05g |
ethyl 7-aminoheptanoate |
1117-66-4 | 0.05g |
$22.0 | 2023-02-09 | ||
| Enamine | EN300-58179-0.1g |
ethyl 7-aminoheptanoate |
1117-66-4 | 0.1g |
$23.0 | 2023-02-09 | ||
| Enamine | EN300-58179-0.25g |
ethyl 7-aminoheptanoate |
1117-66-4 | 0.25g |
$24.0 | 2023-02-09 | ||
| Enamine | EN300-58179-0.5g |
ethyl 7-aminoheptanoate |
1117-66-4 | 0.5g |
$25.0 | 2023-02-09 | ||
| Enamine | EN300-58179-1.0g |
ethyl 7-aminoheptanoate |
1117-66-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-58179-2.5g |
ethyl 7-aminoheptanoate |
1117-66-4 | 2.5g |
$29.0 | 2023-02-09 | ||
| Enamine | EN300-58179-5.0g |
ethyl 7-aminoheptanoate |
1117-66-4 | 5.0g |
$47.0 | 2023-02-09 | ||
| Enamine | EN300-58179-10.0g |
ethyl 7-aminoheptanoate |
1117-66-4 | 10.0g |
$82.0 | 2023-02-09 |
Ethyl 7-aminoheptanoate Suppliers
Ethyl 7-aminoheptanoate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Ethyl 7-aminoheptanoate
Comprehensive Guide to Ethyl 7-aminoheptanoate (CAS No. 1117-66-4): Properties, Applications, and Industry Insights
Ethyl 7-aminoheptanoate (CAS No. 1117-66-4) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This ester derivative of 7-aminoheptanoic acid combines a reactive amino group with an ethyl ester moiety, making it a valuable intermediate in multi-step synthetic pathways. With the growing demand for custom synthesis intermediates and high-purity building blocks, this compound has garnered significant attention from researchers and industrial chemists alike.
The molecular structure of Ethyl 7-aminoheptanoate features a seven-carbon aliphatic chain terminated by both an amino group (-NH2) and an ethyl ester (-COOEt) functionality. This unique arrangement enables its participation in diverse reactions including amide bond formation, ester hydrolysis, and N-functionalization. Recent studies highlight its utility in developing bioactive molecules, particularly in the design of peptide mimetics and drug conjugates where controlled release properties are desired.
In pharmaceutical research, CAS 1117-66-4 serves as a precursor for prodrug development, owing to the hydrolyzable ethyl ester group that can modulate compound bioavailability. The compound's lipophilicity profile (LogP ~1.8) makes it particularly interesting for formulations requiring balanced membrane permeability. Current trends in targeted drug delivery systems have further amplified interest in such bifunctional intermediates that can bridge therapeutic agents with carrier molecules.
From a synthetic chemistry perspective, Ethyl 7-aminoheptanoate demonstrates excellent compatibility with green chemistry principles. Its amino group can undergo catalyst-free acylation under mild conditions, aligning with industry demands for sustainable synthesis routes. Manufacturers now emphasize atom-efficient processes for its production, often employing enzymatic esterification methods to reduce environmental impact—a response to growing concerns about chemical manufacturing carbon footprint.
The compound's stability profile makes it suitable for long-term storage, though best practices recommend protection from moisture due to potential ester hydrolysis. Analytical characterization typically involves HPLC purity testing (>98%) and spectroscopic verification (IR, NMR). Quality-conscious suppliers now provide batch-specific COAs (Certificates of Analysis) with detailed impurity profiling, addressing the pharmaceutical industry's stringent ICH Q3 guidelines for impurities.
Emerging applications in biomaterials science have revealed Ethyl 7-aminoheptanoate's potential as a monomer for degradable polymers. Researchers are exploring its incorporation into poly(ester-amide) backbones for medical implants, capitalizing on both hydrolyzable ester linkages and the amino group's crosslinking capability. This aligns with the booming biodegradable materials market, projected to grow at 12.4% CAGR through 2030.
For procurement specialists, understanding supply chain dynamics is crucial. While traditionally produced via batch processing, some manufacturers now offer continuous flow synthesis options for improved consistency. The compound's pricing reflects pharma-grade purity requirements, with bulk discounts available for GMP-compliant quantities. Recent advancements in catalytic amination technologies have contributed to more cost-effective production scales.
Regulatory status varies by region, but Ethyl 7-aminoheptanoate generally falls under standard chemical handling protocols. Proper personal protective equipment (PPE) including gloves and goggles is recommended during handling. Environmental considerations focus on waste stream management, particularly for large-scale users implementing closed-loop systems to recover solvents.
Future research directions may explore chiral variants of this compound for asymmetric synthesis applications, while process chemists continue optimizing microwave-assisted reactions to reduce synthesis times. The compound's versatility ensures its relevance across multiple high-growth chemical sectors, from precision medicine to advanced material science.
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